7-[(3-chlorobenzyl)sulfanyl]-3-(4-chlorophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
3-(4-CHLOROPHENYL)-7-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-1H,2H,3H,4H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE is a complex organic compound characterized by its unique structure, which includes chlorophenyl groups and a diazinopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-CHLOROPHENYL)-7-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-1H,2H,3H,4H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a chlorophenyl group is introduced to the diazinopyrimidine core. The reaction conditions often require the use of polar aprotic solvents and catalysts to facilitate the substitution process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(4-CHLOROPHENYL)-7-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-1H,2H,3H,4H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups to the compound, potentially altering its properties.
Reduction: This reaction can be used to remove oxygen-containing groups, simplifying the structure.
Substitution: This reaction involves replacing one functional group with another, which can be used to modify the compound’s reactivity and stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
3-(4-CHLOROPHENYL)-7-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-1H,2H,3H,4H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic effects, particularly in the treatment of certain cancers and infectious diseases.
Mechanism of Action
The mechanism of action of 3-(4-CHLOROPHENYL)-7-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-1H,2H,3H,4H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, preventing the substrate from accessing it. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
5-(4-CHLOROPHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL: This compound shares the chlorophenyl group but has a different core structure, leading to different reactivity and applications.
Trichlorophenol: Another chlorinated phenol derivative, but with a simpler structure and different chemical properties.
Uniqueness
3-(4-CHLOROPHENYL)-7-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-1H,2H,3H,4H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE is unique due to its complex structure, which allows for a wide range of chemical modifications and applications. Its ability to undergo various chemical reactions and its potential therapeutic effects make it a valuable compound in scientific research .
Properties
Molecular Formula |
C19H12Cl2N4O2S |
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Molecular Weight |
431.3 g/mol |
IUPAC Name |
6-(4-chlorophenyl)-2-[(3-chlorophenyl)methylsulfanyl]-8H-pyrimido[4,5-d]pyrimidine-5,7-dione |
InChI |
InChI=1S/C19H12Cl2N4O2S/c20-12-4-6-14(7-5-12)25-17(26)15-9-22-18(23-16(15)24-19(25)27)28-10-11-2-1-3-13(21)8-11/h1-9H,10H2,(H,22,23,24,27) |
InChI Key |
ZUVSIAQPGNXKNR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CSC2=NC=C3C(=N2)NC(=O)N(C3=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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